1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine
Description
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that features a unique structure combining a cyclohexene ring, a pyridine ring, and a piperazine ring
Properties
IUPAC Name |
1-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3/c1-16(2)18-8-6-17(7-9-18)15-21-11-13-22(14-12-21)19-5-3-4-10-20-19/h3-6,10,18H,1,7-9,11-15H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVJSBOBGLCKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-1-en-2-yl Group: This step involves the alkylation of the cyclohexene ring using a suitable alkylating agent under basic conditions.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Coupling with Pyridine: The final step involves coupling the piperazine ring with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the alkylation and cyclization steps.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Isopropenyl-1-cyclohexen-1-yl)methyl]-4-piperidinecarboxamide
- 1-[(4-Isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Uniqueness
1-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]-4-pyridin-2-ylpiperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
